molecular formula C16H17Br B15050546 1-Bromo-4-cyclohexylnaphthalene

1-Bromo-4-cyclohexylnaphthalene

Cat. No.: B15050546
M. Wt: 289.21 g/mol
InChI Key: STAUNYUCRHVTRX-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclohexylnaphthalene is a brominated naphthalene derivative featuring a cyclohexyl substituent at the 4-position of the naphthalene ring. The cyclohexyl group introduces steric bulk and lipophilicity, distinguishing it from other substituents like phenyl or methoxy groups .

Properties

Molecular Formula

C16H17Br

Molecular Weight

289.21 g/mol

IUPAC Name

1-bromo-4-cyclohexylnaphthalene

InChI

InChI=1S/C16H17Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h4-5,8-12H,1-3,6-7H2

InChI Key

STAUNYUCRHVTRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclohexylnaphthalene can be synthesized through the bromination of 4-cyclohexylnaphthalene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-cyclohexylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclohexylnaphthalene.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 4-cyclohexylnaphthol, 4-cyclohexylnaphthylamine, or 4-cyclohexylnaphthyl ether.

    Oxidation: Formation of 1-bromo-4-cyclohexylnaphthoquinone.

    Reduction: Formation of 4-cyclohexylnaphthalene.

Scientific Research Applications

1-Bromo-4-cyclohexylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclohexylnaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclohexyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Bromo-4-cyclohexylnaphthalene Cyclohexyl (C₆H₁₁) C₁₆H₁₇Br 289.21 Bulky cyclohexyl group; high steric hindrance
1-Bromo-4-phenylnaphthalene Phenyl (C₆H₅) C₁₆H₁₁Br 283.17 Planar aromatic substituent; moderate steric effects
1-Bromo-4-methoxynaphthalene Methoxy (OCH₃) C₁₁H₉BrO 237.09 Electron-donating methoxy group; increased polarity
1-(Bromomethyl)naphthalene Bromomethyl (CH₂Br) C₁₁H₉Br 221.09 Reactive benzylic bromide; prone to nucleophilic substitution

Physicochemical Properties

  • Polarity and Solubility: The cyclohexyl group in this compound enhances lipophilicity compared to the methoxy or phenyl derivatives, likely reducing solubility in polar solvents (e.g., water or ethanol) . Methoxy-substituted analogues exhibit higher polarity due to the electron-rich oxygen atom, favoring solubility in polar aprotic solvents like DMSO .
  • Thermal Stability: Bulky substituents like cyclohexyl may lower melting points compared to planar phenyl groups due to reduced crystal packing efficiency.

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